2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid, also known as BEBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid has been found to have a wide range of potential applications in scientific research. One of its primary uses is as a fluorescent probe for detecting and quantifying various compounds such as amino acids, peptides, and proteins. It has also been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid is not fully understood, but it is believed to involve the formation of a complex with the compound being detected or targeted. This complex then emits a fluorescent signal that can be measured and quantified.
Biochemical and Physiological Effects:
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid has been found to have minimal toxicity and does not appear to have any significant physiological effects. However, its use in biological systems may alter the behavior of the compounds being detected or targeted, which could have downstream effects on cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid in lab experiments is its high sensitivity and specificity for detecting and quantifying various compounds. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its use in biological systems may be limited by its potential to alter the behavior of the compounds being detected or targeted.
Zukünftige Richtungen
There are several potential future directions for research involving 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid. One area of interest is the development of new applications for 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid as a fluorescent probe, such as in the detection of cancer cells or other disease biomarkers. Another area of interest is the development of new antimicrobial agents based on the structure of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid and its potential effects on biological systems.
Conclusion:
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid is a chemical compound with a wide range of potential applications in scientific research. Its high sensitivity and specificity for detecting and quantifying various compounds make it a valuable tool for researchers. While its use in biological systems may be limited by its potential to alter the behavior of the compounds being detected or targeted, further research is needed to fully understand the mechanism of action of 2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid and its potential effects on biological systems.
Synthesemethoden
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid can be synthesized through a reaction between 2-amino benzoic acid and 2-{2-[4-(benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid. This reaction is typically carried out using a solvent such as ethanol or methanol and a catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Eigenschaften
Produktname |
2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid |
---|---|
Molekularformel |
C23H22N2O4 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
2-[(2E)-2-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]benzoic acid |
InChI |
InChI=1S/C23H22N2O4/c1-2-28-22-14-18(12-13-21(22)29-16-17-8-4-3-5-9-17)15-24-25-20-11-7-6-10-19(20)23(26)27/h3-15,25H,2,16H2,1H3,(H,26,27)/b24-15+ |
InChI-Schlüssel |
UIJMRJOLKFHDGW-BUVRLJJBSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=CC=CC=C2C(=O)O)OCC3=CC=CC=C3 |
SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2C(=O)O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=CC=CC=C2C(=O)O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.